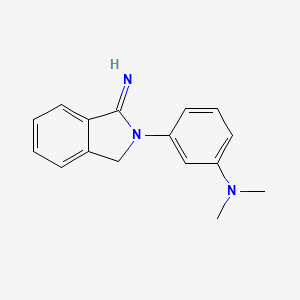![molecular formula C15H11ClN2O B12921477 3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 91538-29-3](/img/structure/B12921477.png)
3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family.
Preparation Methods
The synthesis of 3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting broad functional group tolerance . The reaction typically involves the use of iodine as a catalyst and proceeds through a radical mechanistic pathway .
Chemical Reactions Analysis
3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Chalcogenation: The compound can undergo C-3 chalcogenation to form 3-ArS/ArSe derivatives in high yields.
Scientific Research Applications
3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Pharmaceuticals: It exhibits versatile biological activities such as CXCR3 antagonism, HLE inhibition, and acetylcholinesterase inhibition.
Material Sciences: The compound is used in the development of new materials with specific properties.
Biological Studies: The compound is used in various biological studies to understand its effects on different biological pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it acts as a CXCR3 antagonist, inhibiting the CXCR3 receptor and thereby modulating immune responses . Additionally, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft .
Comparison with Similar Compounds
3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds such as:
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound shares a similar core structure but lacks the chlorine and methyl substituents.
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound has additional substituents that confer different biological activities.
Properties
CAS No. |
91538-29-3 |
|---|---|
Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
3-chloro-6-methyl-2-phenylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-6-5-9-12-17-14(11-7-3-2-4-8-11)13(16)15(19)18(10)12/h2-9H,1H3 |
InChI Key |
SVDXULIKVWQQSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(C(=O)N12)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


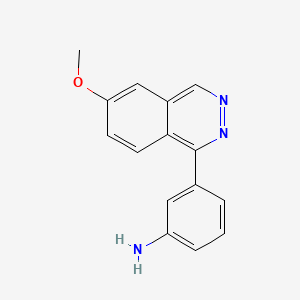

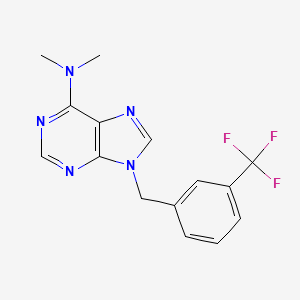
![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
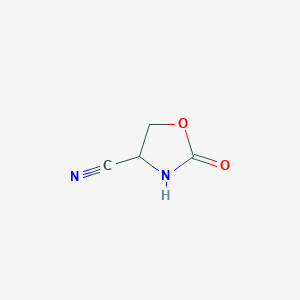
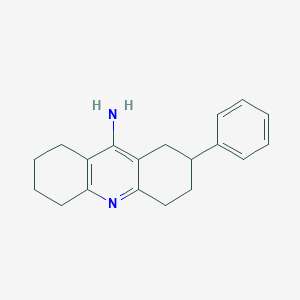
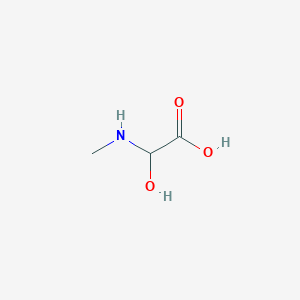
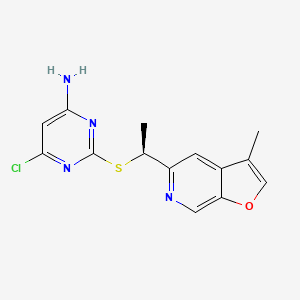
![9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole](/img/structure/B12921433.png)
![6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12921434.png)
![6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B12921437.png)
